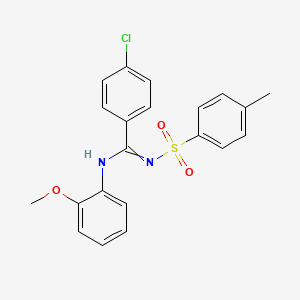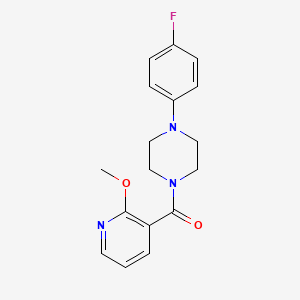
(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(4-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone” is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety . It has been evaluated as a competitive inhibitor of tyrosinase (TYR), an enzyme that plays multiple roles in pigmentation, UV radiation, and free radicals protection .
Synthesis Analysis
The synthesis of this compound involves the design and pharmacophore exploration of new small molecules . The precursor was obtained by a facile four-step synthetic approach .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the 4-fluorobenzylpiperazine moiety . Docking analysis suggested its binding mode into Agaricus bisporus tyrosinase (AbTYR) and into modelled human TYR .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory effects on Agaricus bisporus tyrosinase (AbTYR) . It has been found to be a competitive inhibitor .Aplicaciones Científicas De Investigación
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
FPMINT is a novel inhibitor of ENTs, which play a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy. Notably, it exhibits greater selectivity for ENT2 over ENT1. Researchers have studied a series of FPMINT analogues to understand their structure-activity relationship. Key findings include:
- A halogen substitute near the piperazine ring is essential for ENT1 and ENT2 inhibition. Among the analogues tested, compound 3c emerged as the most potent inhibitor, reducing the uptake of uridine without affecting Km. Importantly, it is an irreversible and non-competitive inhibitor .
Anticancer Potential
Functionalized derivatives of FPMINT have been explored for their anticancer properties. These compounds exhibit diverse biological effects, including potential antitumor activity. While specific studies on FPMINT itself are limited, its structural features make it an interesting candidate for further investigation .
Urease Inhibition
Urease enzymes are crucial for highly pathogenic bacteria. Inhibiting urease can prevent ureolytic bacterial infections. Novel benzimidazole derivatives, including FPMINT analogues, have been synthesized and screened for their potential as urease inhibitors. Although more research is needed, this area holds promise for combating bacterial infections .
Piperazine Derivatives in Therapeutics
Piperazine derivatives, like FPMINT, serve as intermediates in synthesizing various organic compounds. These compounds find applications in antitumor, antifungal, antidepressant, and antiviral therapies. While FPMINT’s specific therapeutic role remains to be fully elucidated, its piperazine scaffold suggests potential pharmacological benefits .
Plant Hormone Analog
Indole derivatives, including FPMINT, have diverse biological applications. For instance, indole-3-acetic acid (IAA), a plant hormone, is produced from tryptophan degradation. While FPMINT is not IAA, its indole moiety may contribute to its biological effects. Further studies could explore its plant-related applications .
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . ENTs are mostly ENT1-selective, but this compound has shown more selectivity towards ENT2 .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of ENTs, leading to a disruption in nucleotide synthesis and the regulation of adenosine function . This can potentially lead to a variety of cellular effects, depending on the specific role of these pathways in different cell types.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-23-16-15(3-2-8-19-16)17(22)21-11-9-20(10-12-21)14-6-4-13(18)5-7-14/h2-8H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJZEKVOAFJKMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B2358204.png)
![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)
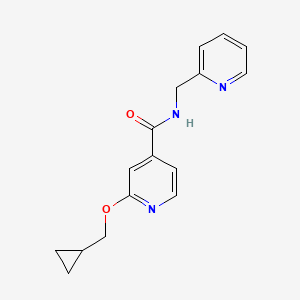

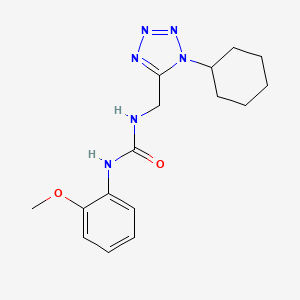

![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2358217.png)
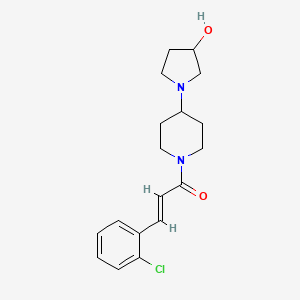

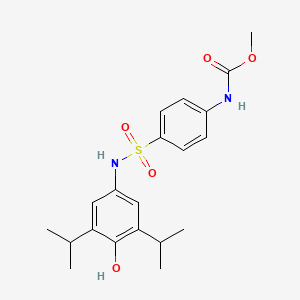
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2358223.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)
